Methyl 2-cyano-3-ethoxypropanoate
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-cyano-3-ethoxypropanoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-5-6(4-8)7(9)10-2/h6H,3,5H2,1-2H3 |
InChI Key |
NCSYSSLNWBRBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Cyano-3-Ethoxypropanoic Acid
A direct route involves esterifying 2-cyano-3-ethoxypropanoic acid with methanol under acidic conditions. Sulfuric acid (5–10 mol%) catalyzes the reaction at reflux (60–80°C), achieving yields of 70–85%. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions, particularly hydrolysis of the cyano group. The reaction equilibrium favors ester formation when excess methanol is used, and molecular sieves (4Å) aid in water removal.
Example Protocol :
-
Dissolve 2-cyano-3-ethoxypropanoic acid (1.0 equiv) in anhydrous methanol (5 vol).
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Add H₂SO₄ (0.1 equiv) and reflux for 12 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via distillation (bp 120–130°C at 15 mmHg).
Michael Addition-Esterification Tandem Reaction
A tandem Michael addition-esterification strategy employs ethyl cyanoacetate and methyl acrylate. In the presence of a base (e.g., DBU), ethyl cyanoacetate undergoes conjugate addition to methyl acrylate, followed by ethoxylation. The intermediate is then transesterified with methanol to yield the target compound. This method achieves 65–75% yield but requires strict control of stoichiometry to avoid over-alkylation.
Key Parameters :
-
Solvent: THF or DMF
-
Temperature: 0°C to room temperature
-
Catalyst: 1,8-Diazabicycloundec-7-ene (DBU, 10 mol%)
Cyanidation of β-Ethoxypropanoate Esters
Introducing the cyano group via nucleophilic substitution on a β-ethoxypropanoate precursor is a viable pathway. For example, treating methyl 3-bromo-3-ethoxypropanoate with potassium cyanide (KCN) in DMF at 80°C for 6 hours yields the cyano derivative (55–60% yield). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity by solubilizing cyanide ions in organic phases.
Optimization Insight :
-
Higher temperatures (>100°C) lead to decomposition.
-
Anhydrous conditions prevent hydrolysis of the nitrile group.
Catalytic Systems and Enantioselective Approaches
Chiral Phase-Transfer Catalysis
Chiral crown ethers, such as monosaccharide-based lariat ethers, induce enantioselectivity in cyanopropanoate synthesis. For instance, a methyl β-d-glucopyranoside-modified crown ether catalyzes the asymmetric addition of cyanide to α,β-unsaturated esters, achieving up to 87% enantiomeric excess (ee). The catalyst’s cavity size and substituent positioning critically influence stereoselectivity.
Reaction Setup :
-
Substrate: Methyl 3-ethoxyprop-2-enoate
-
Cyanide Source: KCN
-
Catalyst Loading: 5 mol%
-
Solvent: Toluene/water biphasic system
Organocatalytic Methods
Proline-derived catalysts facilitate asymmetric cyanations. In a representative procedure, (S)-proline (20 mol%) mediates the Strecker reaction between ethyl glyoxylate and trimethylsilyl cyanide (TMSCN), forming a chiral cyanohydrin intermediate. Subsequent esterification and ethoxylation yield enantiomerically enriched product (72% ee).
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis leverages continuous flow systems for enhanced efficiency. A typical setup involves:
-
Mixing Zone : Methyl acrylate and ethanol react in a microchannel reactor (residence time: 2 min, 50°C).
-
Cyanation Zone : Gaseous HCN is introduced under pressure (5 bar) with a heterogeneous catalyst (e.g., Amberlyst-15).
-
Esterification Zone : Methanol and acid catalyst flow concurrently, with in-line distillation for product isolation.
Advantages :
-
90% conversion per pass
-
Reduced waste generation
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, promoting greener synthesis. Reacting methyl cyanoacetate with ethyl oxirane in a planetary ball mill (500 rpm, 2 hours) yields the product via ring-opening alkylation (68% yield).
Challenges and Optimization Strategies
Cyano Group Stability
The nitrile group is prone to hydrolysis under acidic or basic conditions. Strategies to mitigate this include:
-
Using aprotic solvents (e.g., THF, acetonitrile).
-
Maintaining reaction pH near neutrality with buffered systems.
Regioselectivity in Alkylation
Competing O- vs. C-alkylation can occur during ethoxylation. Employing bulky bases (e.g., LDA) favors C-alkylation by deprotonating the α-carbon selectively.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.85 (dd, J = 16.5, 6.0 Hz, 1H, CH₂), 3.10 (dd, J = 16.5, 6.0 Hz, 1H, CH₂), 3.75 (s, 3H, COOCH₃), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
-
IR (neat) : 2250 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O).
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amino derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various functionalized esters and amides.
Scientific Research Applications
Methyl 2-cyano-3-ethoxypropanoate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can modulate biological pathways, making it valuable in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound or its derivatives may inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
- Structure : Features a 4-methylphenyl substituent instead of ethoxy.
- Properties : The syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) promotes planar geometry, enhancing conjugation and stability .
- Applications: Used to synthesize 2-propenoylamides and 2-propenoates with pharmacological relevance .
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate
- Structure : Contains two methoxy (-OCH₃) groups on the phenyl ring.
- Applications : Similar utility in synthesizing bioactive esters; dimethoxy substitutions may improve binding to biological targets .
- Key Difference : Methoxy groups offer different electronic and solubility profiles compared to ethoxy.
Methyl 2-hexenoate
- Structure: A simpler methyl ester with a hexenoate chain lacking cyano or ethoxy groups.
- Properties : Lower polarity due to the absence of electronegative substituents; molecular weight = 128.17 g/mol .
- Applications : Primarily used in flavor/fragrance industries.
- Key Difference: The lack of cyano/ethoxy groups limits its reactivity in complex organic syntheses.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity Trends: Cyano-containing esters (e.g., target compound) exhibit higher electrophilicity at the β-carbon, enabling Michael additions or nucleophilic attacks, unlike non-cyano analogs like methyl 2-hexenoate .
- Solubility : Ethoxy groups likely improve solubility in polar aprotic solvents compared to aryl or methoxy substituents .
- Conformational Stability: Syn-periplanar conformations in cyano-acrylates enhance resonance stabilization, critical for reaction efficiency .
Biological Activity
Methyl 2-cyano-3-ethoxypropanoate (MCE) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies and findings related to the biological activity of MCE, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various chemical reactions. One notable method involves the reaction of ethyl 2-cyano-3-ethoxypropanoate with phenylhydrazine, leading to derivatives that exhibit significant biological activities . The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated the antitumor properties of MCE derivatives. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from MCE exhibited significant antiproliferative activity against various human tumor cell lines, including breast cancer cell lines MDA-MB-468 and T-47D. Compound 12b showed the highest anticancer activity with IC50 values of 3.343 ± 0.13 µM and 4.792 ± 0.21 µM, respectively .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | MDA-MB-468 | 3.343 ± 0.13 |
| 12b | T-47D | 4.792 ± 0.21 |
| Staurosporine | MDA-MB-468 | 6.358 ± 0.24 |
| Staurosporine | T-47D | 4.849 ± 0.22 |
The mechanism by which MCE exerts its antitumor effects includes the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR-2). Compound 12b was shown to inhibit VEGFR-2 with an IC50 value of 0.063 ± 0.003 µM, indicating its potential as an antiangiogenic agent . Additionally, studies indicated that compound 12b could halt the cell cycle at the S phase and significantly increase apoptosis in treated cells.
Case Studies
-
Study on Antiproliferative Effects :
- In a study evaluating the antiproliferative effects of various derivatives derived from MCE, it was found that specific compounds not only inhibited cell proliferation but also disrupted wound healing patterns in human umbilical vein endothelial cells (HUVECs) by approximately 23% after treatment for 72 hours .
- Cell Cycle Analysis :
Q & A
Q. What are the primary synthetic routes for Methyl 2-cyano-3-ethoxypropanoate, and how do reaction parameters influence yield?
this compound can be synthesized via esterification of cyanoacetic acid derivatives or Claisen condensation involving ethyl cyanoacetate and methyl acrylate. Key parameters include:
- Catalyst selection : Acidic (e.g., H₂SO₄) or enzymatic catalysts for esterification .
- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C for Claisen condensation, avoiding side reactions like decarboxylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Identifies ester (-COO-), cyano (-CN), and ethoxy (-OCH₂CH₃) groups. For example, the cyano group’s carbon resonates at ~115–120 ppm in ¹³C NMR .
- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch) confirm functional groups .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 170.1 (calculated) validates purity .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the cyano and ester groups .
- Decomposition risks : Prolonged exposure to moisture generates toxic HCN; monitor via periodic FT-IR for -CN degradation .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
Contradictions in chemical shifts (e.g., overlapping peaks for methoxy and ethoxy groups) can be addressed by:
- 2D NMR (HSQC/HMBC) : Differentiates between spatially proximate protons and carbons .
- Deuteration studies : Replacing exchangeable protons (e.g., -OH) simplifies spectra in polar solvents .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict shifts within ±2 ppm accuracy .
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Flow chemistry : Continuous reactors reduce side products (e.g., dimerization) by controlling residence time .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with 10–15% yield improvement .
- Catalyst recycling : Immobilized lipases (e.g., Candida antarctica lipase B) retain >90% activity after 5 cycles .
Q. How do substituent variations (e.g., methyl vs. ethoxy groups) affect the compound’s reactivity?
- Electron-withdrawing groups (e.g., -CN) : Increase electrophilicity at the α-carbon, enhancing nucleophilic substitution rates .
- Steric effects : Bulkier ethoxy groups reduce accessibility for reagents in SN2 reactions compared to methyl derivatives .
- Comparative data : Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate shows 3x faster hydrolysis than methyl analogs due to trifluoromethyl electron effects .
Q. What computational tools are effective for predicting this compound’s biological activity?
- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- QSAR models : Correlate logP (calculated: 1.2) with membrane permeability for drug-likeness assessments .
- Retrosynthesis AI : Tools like Pistachio and Reaxys propose novel routes with >80% feasibility scores .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or solubility data?
- Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
- Standardized protocols : Adopt OECD Test Guideline 105 for solubility measurements in buffered solutions .
Q. Why do hydrolysis rates vary across studies for this compound?
- pH dependence : Hydrolysis accelerates under alkaline conditions (pH >10) due to hydroxide ion attack on the ester .
- Counterion effects : Na⁺ vs. K⁺ in buffer solutions alter ionic strength, affecting reaction kinetics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
